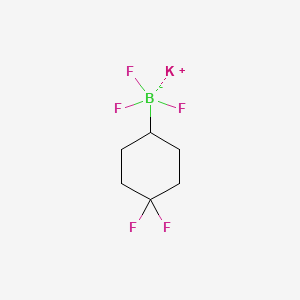

![molecular formula C27H25ClN6O2S B3016664 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893276-02-3](/img/structure/B3016664.png)

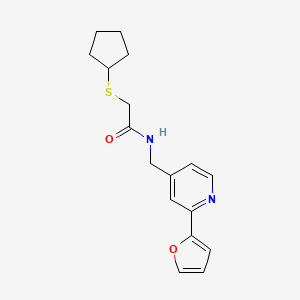

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline" is a structurally complex molecule that belongs to the class of triazoloquinazolines. This class of compounds has been the subject of various studies due to their potential biological activities and fluorescence properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves the condensation of different precursor molecules under specific conditions. For instance, the synthesis of [1,2,4]triazolo[5,1-b]- and [1,2,4]triazino[3,2-b]quinazolines has been achieved by ribosylation, coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and using the silylation method, followed by debenzoylation with methanolic sodium methoxide to afford the corresponding free N-nucleosides . Another approach for synthesizing [1,2,4]triazolo[4,3-α]piperazines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines, suggesting a novel activation mechanism for electron-deficient chloromethyloxadiazoles . Additionally, novel 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized from 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in potassium tert-butoxide under reflux conditions .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the presence of multiple fused rings, including triazole and quinazoline moieties. These structures have been confirmed by various spectroscopic methods such as IR, 1H, 13C NMR, and elemental analysis . The presence of substituents like chlorophenyl and dimethylphenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its biological activity and interaction with other molecules.

Chemical Reactions Analysis

Triazoloquinazoline derivatives can participate in various chemical reactions due to their reactive sites. The synthesis processes described in the papers involve nucleophilic substitution, condensation, and activation reactions . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis of some synthesized nucleosides indicates that they possess fluorescence properties, which could be of interest for applications in fluorescence microscopy or as fluorescent probes . The antibacterial screening of some derivatives against various bacterial strains using the zone inhibition method suggests that these compounds could serve as potential antibacterial agents .

科学的研究の応用

Synthesis and Antimicrobial Activities

Several studies have synthesized novel compounds related to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline, demonstrating significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010). Similarly, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, including triazoloquinazoline compounds, with notable antibacterial and antifungal activity (Hassan, 2013).

Anticancer and Antitumor Activities

Research has also highlighted the potential anticancer activities of quinazoline derivatives. Solomon et al. (2019) designed and synthesized sulfonyl analogs derived from 4-aminoquinoline, demonstrating significant cytotoxicity against breast tumor cell lines and suggesting their potential as safer anticancer agents (Solomon et al., 2019). Another study by Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties as antitumor agents, showing potent antiproliferative activities and biological activity against various cancer cell lines (Li et al., 2020).

Quality Control and Drug Development

Danylchenko et al. (2018) aimed at developing quality control methods for a leading compound among derivatives of triazoloquinazoline, highlighting its promise as an antimalarial agent and detailing methods for its quality control (Danylchenko et al., 2018).

特性

IUPAC Name |

5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN6O2S/c1-18-10-11-22(16-19(18)2)37(35,36)27-26-29-25(23-8-3-4-9-24(23)34(26)31-30-27)33-14-12-32(13-15-33)21-7-5-6-20(28)17-21/h3-11,16-17H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCIDEZYMCDHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

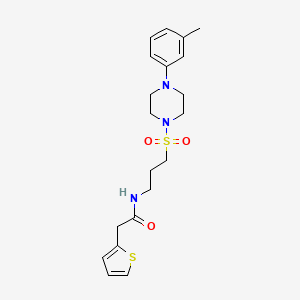

![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)

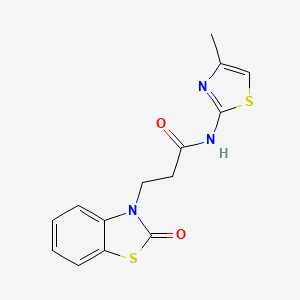

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

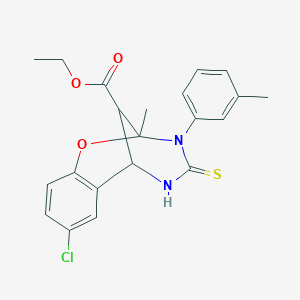

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)